molecular formula C18H22N4O2S3 B2842368 N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1351643-33-8

N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2842368
CAS No.: 1351643-33-8
M. Wt: 422.58
InChI Key: QHCHQUYXFNCHOG-UHFFFAOYSA-N
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Description

This compound is a 1,3,4-thiadiazole derivative featuring a thiophene-substituted cyclopentanecarboxamide moiety and a pyrrolidinyl-linked thioether side chain. Its structural complexity arises from the integration of multiple heterocyclic systems (thiadiazole, thiophene, pyrrolidine), which are often associated with enhanced biological activity, particularly in enzyme inhibition and receptor modulation. Notably, the cyclopentane ring fused with a thiophene group may confer conformational rigidity, influencing binding affinity and selectivity .

Properties

IUPAC Name

N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S3/c23-14(22-9-3-4-10-22)12-26-17-21-20-16(27-17)19-15(24)18(7-1-2-8-18)13-6-5-11-25-13/h5-6,11H,1-4,7-10,12H2,(H,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCHQUYXFNCHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=NN=C(S3)SCC(=O)N4CCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Structural Analog: N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a-7l)

This class of compounds shares the 1,3,4-thiadiazole core and a thioether-linked side chain but differs in substituents:

  • Core Modification : The target compound substitutes benzamide (in 7a-7l) with a thiophene-cyclopentanecarboxamide group. Thiophene’s electron-rich aromatic system may enhance π-π stacking interactions compared to benzamide’s simpler phenyl group.
  • Side Chain : The pyrrolidin-1-yl group in the target compound replaces the piperidin-1-yl group in 7a-7l. Pyrrolidine’s smaller ring (5-membered vs. piperidine’s 6-membered) could alter steric hindrance and hydrogen-bonding capacity .

Pharmacological Implications

  • Acetylcholinesterase (AChE) Inhibition : Derivatives like 7a-7l were evaluated for AChE inhibition, with IC50 values ranging from 0.8–12.4 µM. The target compound’s thiophene-cyclopentane group might improve binding to the enzyme’s peripheral anionic site due to increased hydrophobicity and rigidity.

Physicochemical Properties

Property Target Compound Analog 7a-7l
Molecular Weight ~495 g/mol (estimated) 380–430 g/mol
LogP (Predicted) ~3.2 (higher lipophilicity) 2.1–2.8
Hydrogen Bond Acceptors 7 5–6
Rotatable Bonds 8 5–6

Note: Data extrapolated from structural analogs and computational modeling.

Preparation Methods

Preparation of 1-(Thiophen-2-yl)cyclopentanecarboxylic Acid

Cyclopentanecarboxylic acid is first functionalized with thiophene-2-amine using a carbodiimide-mediated coupling. In a representative procedure, cyclopentanecarboxylic acid (1.0 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) in anhydrous dichloromethane. Thiophene-2-amine (1.1 equiv) is added dropwise, and the reaction proceeds at 25°C for 12 hours. The intermediate carboxylic acid is isolated by aqueous workup (yield: 85%).

Conversion to Carboxamide

The carboxylic acid is treated with thionyl chloride (SOCl₂, 2.0 equiv) to form the acyl chloride, followed by reaction with ammonium hydroxide (NH₄OH) in tetrahydrofuran (THF) at 0°C. The carboxamide precipitates as a white solid (yield: 92%).

Construction of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is synthesized via cyclization of a thiosemicarbazide intermediate.

Synthesis of 5-Mercapto-1,3,4-thiadiazol-2-amine

Thiosemicarbazide (1.0 equiv) is reacted with carbon disulfide (CS₂, 1.5 equiv) in ethanol under reflux for 6 hours. Potassium hydroxide (KOH, 1.5 equiv) is added to facilitate cyclization, yielding 5-mercapto-1,3,4-thiadiazol-2-amine as a yellow crystalline solid (yield: 78%).

Characterization Data

  • ¹H NMR (DMSO-d₆) : δ 13.2 (s, 1H, SH), 6.8 (s, 2H, NH₂).
  • ¹³C NMR (DMSO-d₆) : δ 167.4 (C=N), 152.9 (C=S).

Introduction of the Thioether Side Chain

The mercapto group on the thiadiazole undergoes nucleophilic substitution with a 2-chloro-1-(pyrrolidin-1-yl)ethanone intermediate.

Preparation of 2-Chloro-1-(pyrrolidin-1-yl)ethanone

Pyrrolidine (1.0 equiv) is reacted with chloroacetyl chloride (1.2 equiv) in dry diethyl ether at −10°C. Triethylamine (TEA, 1.5 equiv) is added to scavenge HCl, and the product is isolated by filtration (yield: 88%).

Thioether Formation

5-Mercapto-1,3,4-thiadiazol-2-amine (1.0 equiv) is treated with 2-chloro-1-(pyrrolidin-1-yl)ethanone (1.1 equiv) in dimethylformamide (DMF) at 60°C for 4 hours. Potassium carbonate (K₂CO₃, 2.0 equiv) is added to deprotonate the thiol, facilitating displacement of the chloride. The product, 5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-amine, is purified via silica gel chromatography (yield: 75%).

Characterization Data

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1255 cm⁻¹ (C=S).
  • ¹³C NMR (CDCl₃) : δ 174.2 (C=S), 167.4 (C=N), 66.8 (C=O).

Final Amide Coupling

The thiadiazole-thioether intermediate is coupled with 1-(thiophen-2-yl)cyclopentanecarboxamide using a mixed anhydride method.

Activation of the Carboxamide

1-(Thiophen-2-yl)cyclopentanecarboxamide (1.0 equiv) is treated with ethyl chloroformate (1.2 equiv) and TEA (1.5 equiv) in THF at 0°C to form the reactive mixed anhydride.

Nucleophilic Acyl Substitution

The anhydride is reacted with 5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-amine (1.0 equiv) at 25°C for 8 hours. The final product is isolated via recrystallization from ethanol (yield: 68%).

Characterization Data

  • ¹H NMR (DMSO-d₆) : δ 11.23 (s, 1H, NH), 7.95 (s, 1H, thiophene-H), 3.52 (t, 4H, pyrrolidine-H).
  • LCMS (m/z) : [M + H]⁺ calcd. 461.2, found 461.3.

Alternative Synthetic Routes

One-Pot Thiadiazole Formation

A streamlined approach involves concurrent thiadiazole ring formation and thioether installation. Thiosemicarbazide, carbon disulfide, and 2-chloro-1-(pyrrolidin-1-yl)ethanone are heated in ethanol with KOH, yielding the thiadiazole-thioether intermediate in a single step (yield: 65%).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates the amide coupling step, improving yield to 76%.

Optimization and Challenges

  • Regioselectivity : The use of K₂CO₃ in DMF ensures selective thioether formation over competing side reactions.
  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates intermediates.
  • Yield Limitations : Steric hindrance from the cyclopentane ring reduces coupling efficiency, necessitating excess carboxamide (1.2 equiv).

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound integrates a 1,3,4-thiadiazole core, a thiophene ring, a pyrrolidinyl moiety, and a cyclopentane-carboxamide group. The thiadiazole ring enhances electrophilicity, enabling nucleophilic substitutions, while the thiophene contributes π-π stacking interactions in biological systems. The pyrrolidinyl group introduces conformational flexibility, and the cyclopentane-carboxamide stabilizes hydrogen bonding. These features collectively influence solubility, metabolic stability, and target binding .

Q. What are the standard synthetic routes for preparing this compound?

Synthesis typically involves:

  • Step 1: Formation of the thiadiazole ring via cyclization of thiosemicarbazides under acidic conditions.
  • Step 2: Thioether linkage formation between the thiadiazole and the pyrrolidinyl-oxoethyl group using coupling agents like EDC/HOBt.
  • Step 3: Amidation of the cyclopentane-carboxylic acid with the thiadiazole-thioether intermediate. Critical conditions include solvent choice (e.g., DMSO for solubility), temperature control (60–80°C), and catalysts (triethylamine for deprotonation) .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structure?

  • 1H/13C NMR : Assigns protons and carbons to specific functional groups (e.g., thiophene protons at δ 7.2–7.5 ppm).
  • IR Spectroscopy : Identifies carbonyl (C=O stretch at ~1700 cm⁻¹) and thioether (C-S stretch at ~650 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass). Purity is validated via HPLC (≥95% purity threshold) .

Advanced Research Questions

Q. How can reaction yields be optimized during thiadiazole ring formation?

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Catalyst Screening : Test bases like DBU or DMAP to enhance cyclization efficiency.
  • Temperature Gradients : Perform reactions under reflux (100°C) to accelerate kinetics while avoiding decomposition.
  • Purification : Employ flash chromatography with ethyl acetate/hexane gradients to isolate the thiadiazole intermediate .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Docking Validation : Cross-check molecular docking results with mutagenesis studies to confirm binding residues.
  • ADMET Profiling : Assess bioavailability or efflux pump interactions that may reduce observed activity.
  • Dose-Response Curves : Perform IC50/EC50 assays to validate potency trends predicted computationally .

Q. How can advanced spectroscopic methods determine the spatial arrangement of substituents?

  • 2D NMR (NOESY/ROESY) : Identifies through-space correlations between the pyrrolidinyl and thiophene groups.
  • X-ray Crystallography : Resolves bond angles and torsional strain in the cyclopentane-carboxamide moiety.
  • DFT Calculations : Compare experimental NMR shifts with computed values to validate conformer populations .

Q. What in vitro assays are suitable for elucidating the compound’s mechanism of action?

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates.
  • Cellular Uptake Studies : Use fluorescent analogs or LC-MS to quantify intracellular accumulation.
  • Protein Binding : Perform SPR or ITC to measure affinity for target receptors (e.g., GPCRs) .

Methodological Considerations

  • Data Contradictions : If biological activity varies across cell lines, validate target specificity via siRNA knockdown or CRISPR-Cas9 gene editing .
  • Reaction Monitoring : Use TLC/HPLC to track intermediates and minimize side products during multi-step syntheses .

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